2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a pyridine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline in the presence of a palladium catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Amide Bond Formation: Finally, the carboxamide group is introduced by reacting the carboxylic acid derivative of the quinoline with an amine derivative of the thiazole under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinoline core, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, palladium catalysts for coupling reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated quinoline cores.
Substitution: Substituted derivatives with various functional groups replacing halogens or other leaving groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the thiazole ring, which may affect its biological activity and chemical reactivity.
N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the pyridine ring, which may influence its binding affinity and specificity.
2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)benzamide: Has a benzene ring instead of a quinoline core, which could alter its electronic properties and reactivity.
Uniqueness
2-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the combination of its quinoline core, pyridine ring, and thiazole ring. This combination provides a distinct electronic structure and steric profile, which can result in unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H12N4OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-8-9-24-18)14-10-16(12-4-3-7-19-11-12)21-15-6-2-1-5-13(14)15/h1-11H,(H,20,22,23) |
InChI Key |
NJZFOKGHWPAPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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